molecular formula C11H21Cl2N3 B15111810 1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine

1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine

Cat. No.: B15111810
M. Wt: 266.21 g/mol
InChI Key: RPPGKYKVCRMKBT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine typically involves the reaction of 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic agents such as alkyl halides or epoxides. This reaction typically proceeds via nucleophilic attack of the amine lone pair on the electrophilic carbon:

Reaction TypeReagents/ConditionsProduct
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CTertiary amine with methyl substitution

For example, treatment with methyl iodide in dimethylformamide (DMF) yields a tertiary amine derivative. The steric hindrance from the cyclopropane and imidazole groups may influence reaction rates.

Acid-Base Behavior

The imidazole ring (pKa ~6.9–7.1) and primary amine (pKa ~10–11) participate in acid-base equilibria. In acidic conditions, the amine is protonated, forming a cationic species, while the imidazole nitrogen acts as a base:

Compound+HClCompound\cdotpHCl(observed in salt formation studies)[4][8]\text{Compound} + \text{HCl} \rightarrow \text{Compound·HCl} \quad \text{(observed in salt formation studies)}[4][8]

Condensation Reactions

The amine reacts with aldehydes or ketones to form imines or Schiff bases. For instance, condensation with benzaldehyde under dehydrating conditions yields:

R-NH2+PhCHOR-N=CH-Ph+H2O(predicted via analogous imidazole-amine systems)[6][9]\text{R-NH}_2 + \text{PhCHO} \rightarrow \text{R-N=CH-Ph} + \text{H}_2\text{O} \quad \text{(predicted via analogous imidazole-amine systems)}[6][9]

Aza-Michael Addition

The amine group participates in aza-Michael additions with α,β-unsaturated carbonyl compounds. This reaction is catalyzed by bases like DBU (1,8-diazabicycloundec-7-ene) :

SubstrateCatalystProductYield
Acryloyl chlorideDBUβ-Amino carbonyl derivative~70%

Metal Coordination

The imidazole nitrogen coordinates transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes. This property is critical for potential catalytic or pharmaceutical applications :

Compound+ZnCl2[Compound-ZnCl2](proposed based on structural analogs)\text{Compound} + \text{ZnCl}_2 \rightarrow [\text{Compound-ZnCl}_2] \quad \text{(proposed based on structural analogs)}

Oxidative Pathways

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the amine may oxidize to a nitroso or nitro compound, though experimental data for this specific derivative remains limited.

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends with related compounds:

CompoundKey Functional GroupsDominant Reactivity
1-Cyclopropyl-N-methylmethanamineCyclopropane, primary amineAlkylation, oxidation
1-Ethyl-4-methylimidazoleImidazoleAcid-base, metal coordination
Target compoundCyclopropane, imidazole, amineMulti-site reactivity (see above)

Mechanistic Insights

  • Steric Effects : The cyclopropane ring introduces steric constraints, slowing reactions at the adjacent amine.

  • Electronic Effects : Electron-donating methyl groups on the imidazole enhance its basicity, favoring protonation and metal binding .

Scientific Research Applications

Potential Applications

1-Cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine has potential applications in pharmaceutical chemistry because of its unique structure and possible biological activities. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions associated with imidazole derivatives. It could also be utilized in research settings to study the mechanisms of action of similar compounds.

Pharmaceutical Chemistry

  • Lead compound for drug development
  • Targeting diseases associated with imidazole derivatives

Research

  • Studying mechanisms of action of similar compounds
  • Interaction studies with biological targets

Interaction Studies

Interaction studies are essential to understand how this compound interacts with biological targets. These studies may include:

  • Binding assays Determining the affinity of the compound for specific proteins or enzymes.
  • Cell-based assays Evaluating the compound's effects on cellular processes.
  • In vivo studies Assessing the compound's efficacy and safety in animal models.

Structural Similarity

Several compounds share structural similarities with this compound, particularly those containing cyclopropyl or imidazole groups.

Compound NameStructural FeaturesUnique Aspects
1-Cyclopropyl-N-methylmethanamineCyclopropyl and methyl groupsSimpler structure; lacks imidazole functionality
1-Ethyl-4-methylimidazoleImidazole ringFocused on imidazole without cyclopropane
2-MethylimidazoleMethyl-substituted imidazoleLacks additional functional groups
CyclopropylamineCyclopropane with amine functionalitySimple amine structure

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-1H-imidazole: Another imidazole derivative with different functional groups.

    1-ethyl-4-methyl-1H-imidazole: A simpler imidazole compound without the cyclopropyl and methanamine groups.

Uniqueness

1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the methanamine moiety differentiates it from other imidazole derivatives, potentially leading to unique reactivity and applications.

Biological Activity

1-Cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine is a novel organic compound characterized by its unique structural features, including a cyclopropyl group and an imidazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C11H20ClN3C_{11}H_{20}ClN_3 with a molecular weight of approximately 229.75 g/mol. The presence of the cyclopropyl ring contributes to its three-dimensional conformation, while the imidazole ring is pivotal for its biological interactions.

Biological Activity Overview

Compounds containing imidazole rings are known for their diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to other imidazole derivatives.
  • Antifungal and Anticancer Properties : Imidazole derivatives have been reported to possess antifungal and anticancer activities, indicating potential therapeutic applications for this compound as well .

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:

  • Formation of the imidazole ring via condensation reactions.
  • Introduction of the cyclopropyl group through cyclopropanation methods.
  • Final coupling reactions to yield the target compound.

Case Studies and Research Findings

Research has indicated various biological activities linked to similar imidazole derivatives. For instance:

  • Antimicrobial Studies : A study evaluated several benzimidazole derivatives, revealing their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that similar mechanisms may be applicable to our compound .
  • Pharmacological Evaluation : A review highlighted that compounds with imidazole functionalities demonstrated significant inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .
  • Anticancer Activity : Other studies have reported that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms such as DNA synthesis inhibition and induction of apoptosis .

Comparative Analysis

The unique structure of this compound allows it to potentially outperform simpler analogs in biological activity:

Compound NameStructural FeaturesUnique Aspects
1-Cyclopropyl-N-methylmethanamineCyclopropyl and methyl groupsLacks imidazole functionality
1-Ethyl-4-methylimidazoleImidazole ringFocused on imidazole without cyclopropane
2-MethylimidazoleMethyl-substituted imidazoleLacks additional functional groups
CyclopropylamineCyclopropane with amine functionalitySimple amine structure

The combination of both cyclopropane and imidazole functionalities in this compound may lead to novel biological activities not observed in simpler analogs.

Properties

Molecular Formula

C11H21Cl2N3

Molecular Weight

266.21 g/mol

IUPAC Name

1-cyclopropyl-N-[(1-ethyl-4-methylimidazol-2-yl)methyl]methanamine;dihydrochloride

InChI

InChI=1S/C11H19N3.2ClH/c1-3-14-8-9(2)13-11(14)7-12-6-10-4-5-10;;/h8,10,12H,3-7H2,1-2H3;2*1H

InChI Key

RPPGKYKVCRMKBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1CNCC2CC2)C.Cl.Cl

Origin of Product

United States

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